An In-depth Technical Guide to 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS: 92394-00-8)
An In-depth Technical Guide to 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS: 92394-00-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone, CAS number 92394-00-8. The document consolidates available data on its chemical properties, potential synthesis, and inferred biological activities based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is a solid organic compound belonging to the piperazine family.[1][2] The presence of a piperazine ring, a common scaffold in many biologically active compounds, suggests its potential for further investigation in medicinal chemistry.[3]
| Property | Value | Source |
| CAS Number | 92394-00-8 | [1][2] |
| Molecular Formula | C₁₂H₁₇N₃O | [1][2] |
| Molecular Weight | 219.28 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES | CC(=O)N1CCN(CC1)c2ccc(N)cc2 | [1][2] |
| InChI Key | AFVUJJNEILZYJQ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthesis could involve the coupling of 1-acetylpiperazine with a protected 4-bromoaniline derivative (e.g., 4-bromo-N,N-bis(trimethylsilyl)aniline) followed by deprotection. Alternatively, a direct coupling with 4-bromoaniline or 4-iodoaniline could be employed, though this might require careful optimization of reaction conditions to avoid side reactions involving the free amino group.
A more direct analogue is the synthesis of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, which is a known precursor for more complex molecules. The synthesis of its fluoroethoxy derivative involved the reaction of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 1-bromo-2-fluoroethane in the presence of a base.[4] This suggests that the core structure can be readily synthesized and functionalized.
Illustrative Experimental Protocol (Adapted from a related synthesis[4]):
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Reaction Setup: To a solution of an appropriately protected 4-haloaniline (1 equivalent) in an anhydrous solvent (e.g., toluene or dioxane) is added 1-acetylpiperazine (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 3 mol%).
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Base Addition: A non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents) is added to the mixture.
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Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
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Deprotection (if necessary): If a protected aniline was used, a subsequent deprotection step would be required to yield the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Potential Biological Activities and Signaling Pathways
Direct biological studies on 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone are not extensively reported in the public domain. However, the well-documented activities of related piperazine-containing molecules allow for informed hypotheses regarding its potential therapeutic applications.
Sigma-1 Receptor (σ1R) Targeting:
A structurally related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, has been identified as a potential ligand for the sigma-1 receptor (σ1R).[4] The σ1R is overexpressed in a variety of cancer cells, making it a promising target for both therapeutic agents and diagnostic imaging probes.[5] The structural similarity suggests that 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone could also exhibit affinity for σ1R.
Caption: Postulated interaction with the Sigma-1 receptor.
Other Potential Activities:
The broader family of piperazine derivatives has been associated with a wide range of biological activities, including:
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PARP Inhibition: Certain uracil amides containing a piperazine moiety have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting a potential application in cancer therapy.[6]
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Serotonin Reuptake Inhibition: Phenylpiperazine derivatives are known to act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating depression and other mood disorders.[7]
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Antimicrobial and Antifungal Properties: The piperazine scaffold is present in various antimicrobial and antifungal agents.[3]
Conclusion
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is a chemical entity with significant potential for further investigation in drug discovery. While direct experimental data on this specific compound is limited, the known synthesis and biological activities of its structural analogs provide a strong rationale for its exploration as a modulator of targets such as the sigma-1 receptor and for its potential development in oncology, neuroscience, and infectious diseases. This guide serves as a starting point for researchers to design and conduct further studies to elucidate the specific properties and therapeutic potential of this compound.
References
- 1. 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone - Amerigo Scientific [amerigoscientific.com]
- 3. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
